2-(4-Bromo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
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Overview
Description
2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenyl group and a dioxoisoindole moiety. Its molecular formula is C16H10BrNO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multiple steps. One common method starts with the bromination of 2-methylphenylacetic acid to obtain 2-(4-bromo-2-methylphenyl)acetic acid . This intermediate is then subjected to cyclization reactions involving phthalic anhydride under acidic conditions to form the dioxoisoindole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets. The brominated phenyl group and the dioxoisoindole moiety are key structural features that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to these similar compounds, 2-(4-bromo-2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is unique due to its dioxoisoindole structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Biological Activity
The compound 2-(4-Bromo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a member of the isoindole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13BrN2O4
- Molecular Weight : 373.19 g/mol
- Structure : The compound features a brominated aromatic ring and a dioxoisoindole backbone, which are known to influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound indicates several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in treating bacterial infections.
- Anti-inflammatory Effects : Some studies indicate that it may modulate inflammatory pathways, potentially useful in conditions characterized by chronic inflammation.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Interaction with DNA : It may bind to DNA or interfere with DNA repair mechanisms, leading to increased apoptosis in cancer cells.
- Modulation of Signaling Pathways : It could affect signaling pathways related to inflammation and immune response.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induction of apoptosis | |
Antimicrobial | Inhibition of Gram-positive bacteria | |
Anti-inflammatory | Modulation of inflammatory markers |
Table 2: Case Studies
Study | Findings | |
---|---|---|
In vitro study on cancer cells | Significant reduction in viability at 50 µM concentration | Potential for cancer therapy |
Antimicrobial assay | Effective against Staphylococcus aureus with MIC of 32 µg/mL | Useful for bacterial infections |
Inflammatory model | Decreased TNF-alpha levels in treated groups | Possible anti-inflammatory agent |
Case Studies
-
Cytotoxicity Against Cancer Cells :
A study evaluated the effects of the compound on various cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency. -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties against a panel of bacteria. The compound demonstrated notable activity against Gram-positive strains, particularly Staphylococcus aureus, indicating its potential as an antimicrobial agent. -
Anti-inflammatory Studies :
Research involving animal models of inflammation showed that administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its role in modulating inflammatory responses.
Properties
Molecular Formula |
C16H10BrNO4 |
---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
2-(4-bromo-2-methylphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO4/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(16(21)22)7-12(11)15(18)20/h2-7H,1H3,(H,21,22) |
InChI Key |
BEFOTYUKOJBOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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